2-Aminomethyl-4-(2-methylpropyl)-phenol
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Overview
Description
2-Aminomethyl-4-(2-methylpropyl)-phenol is an organic compound that belongs to the class of phenols It features an aminomethyl group and a 2-methylpropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-4-(2-methylpropyl)-phenol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 2-methylpropyl bromide, followed by reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation steps, and advanced purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-4-(2-methylpropyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Aminomethyl-4-(2-methylpropyl)-phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-4-(2-methylpropyl)-phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-4-(2-methylpropyl)-phenol: Unique due to the presence of both aminomethyl and 2-methylpropyl groups on the phenol ring.
4-Aminomethylphenol: Lacks the 2-methylpropyl group, leading to different chemical properties and reactivity.
2-Methylpropylphenol: Lacks the aminomethyl group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(aminomethyl)-4-(2-methylpropyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-8(2)5-9-3-4-11(13)10(6-9)7-12/h3-4,6,8,13H,5,7,12H2,1-2H3 |
InChI Key |
CNZRJQGQLCLXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)O)CN |
Origin of Product |
United States |
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